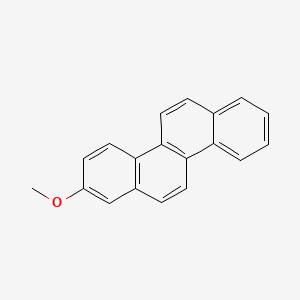

2-Methoxychrysene

説明

International Union of Pure and Applied Chemistry Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polycyclic aromatic hydrocarbon derivatives. The official International Union of Pure and Applied Chemistry name for this compound is This compound , which directly indicates the presence of a methoxy substituent at the second position of the chrysene ring system. This nomenclature system provides unambiguous identification of the compound's structural features and substitution pattern.

The compound is recognized under several synonymous designations in chemical literature and databases. Primary synonyms include Chrysene, 2-methoxy- , which represents an alternative systematic naming approach that emphasizes the parent chrysene structure with methoxy modification. Additional recognized nomenclature variations encompass descriptive names that highlight specific structural characteristics while maintaining chemical accuracy and clarity in identification protocols.

Chemical database systems employ standardized identifier codes to ensure consistent recognition across different platforms and research applications. The compound's identification extends beyond simple nomenclature to include comprehensive structural descriptors that facilitate accurate database searches and cross-referencing activities. These systematic naming conventions enable researchers to locate relevant information efficiently while maintaining consistency in chemical documentation and literature citations.

Molecular Formula and Structural Representation

This compound possesses the molecular formula C₁₉H₁₄O , representing a composition of nineteen carbon atoms, fourteen hydrogen atoms, and one oxygen atom. This molecular composition reflects the addition of a methoxy functional group to the fundamental chrysene structure, resulting in specific modifications to the parent compound's physicochemical characteristics and chemical behavior patterns.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 . This linear notation system provides a comprehensive description of the compound's connectivity and structural arrangement, enabling computational analysis and database storage applications.

The International Chemical Identifier representation offers an additional layer of structural specification. The standard International Chemical Identifier for this compound is documented as InChI=1S/C19H14O/c1-13-11-14-5-3-4-6-17(14)19-9-7-15-12-16(21-2)8-10-18(15)20(13)19/h3-12H,1-2H3 . This notation system provides detailed connectivity information that supports accurate structural reconstruction and verification processes.

Chemical Abstracts Service Registry Number and PubChem Compound Identifier

The Chemical Abstracts Service Registry Number for this compound is 63020-58-6 , which serves as a unique numerical identifier assigned by the Chemical Abstracts Service for permanent compound identification. This registry number ensures unambiguous identification of the compound across different chemical databases, literature sources, and commercial suppliers, regardless of nomenclature variations or alternative naming conventions employed in different contexts.

Structure

3D Structure

特性

IUPAC Name |

2-methoxychrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDLBBJVMRYAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543378 | |

| Record name | 2-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63020-58-6 | |

| Record name | 2-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fundamental Synthetic Pathways for 2-Methoxychrysene

Suzuki Cross-Coupling and Cyclization Strategies

The most widely documented approach involves a Suzuki-Miyaura cross-coupling reaction between naphthalene-2-boronic acid (1) or 6-methoxynaphthalene-2-boronic acid (2) and 2-bromo-substituted intermediates. This method capitalizes on the palladium-catalyzed formation of biaryl bonds, followed by acid-mediated cyclization to construct the chrysene backbone.

A representative synthesis begins with the elongation of the aldehyde functional group in precursor 7 using trimethylsulfonium iodide under phase-transfer conditions, yielding ethylene oxide intermediate 12 . Subsequent treatment with methanesulfonic acid induces cyclization, producing this compound (15 ) with >90% regioselectivity. Alternative routes modify ester intermediates (e.g., 8 ) to aldehydes (14 ), which undergo analogous acid-catalyzed cyclization.

Key Reaction Parameters:

Regioselective Methylation and Demethylation Techniques

Methylation of phenolic precursors offers a complementary route. For instance, 2-hydroxychrysene undergoes O-methylation using dimethyl sulfate in the presence of ammonia, achieving 83–85% yields. Demethylation of methoxy derivatives via boron tribromide (BBr₃) in dichloromethane provides access to hydroxylated chrysene analogs, though this step is rarely required for this compound synthesis.

Challenges in Regioselectivity:

Cyclization of phenylacetone precursors (e.g., 9 , 10 , 11 ) often results in competing benz[a]anthracene byproducts (20 , 22 ). Chromatographic separation is circumvented by exploiting differential solubility in ethyl acetate/water mixtures, achieving >95% purity for this compound.

Advanced Methodologies from Patent Literature

Multi-Step Synthesis via Brominated Intermediates

Chinese Patent CN106242957A details a bromination-methylation sequence to produce 2-bromo-3'-methoxyacetophenone, a potential chrysene precursor. The protocol involves:

- Nitration : 1-Phenylethanone treated with HNO₃/H₂SO₄ at -10°C yields 3-nitro-acetophenone (85% yield).

- Reduction : Iron powder in HCl reduces nitro groups to amines (3-aminoacetophenone, 80% yield).

- Diazotization/Hydrolysis : Conversion to 3-hydroxyacetophenone via diazonium salt intermediates.

- Methylation : Dimethyl sulfate introduces methoxy groups (83–85% yield).

- Bromination : N-Bromosuccinimide (NBS) in acetic acid ethyl ester affords 2-bromo-3'-methoxyacetophenone (75–80% yield).

Optimized Conditions for Bromination:

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.3–1.5 mol/mol |

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Reaction Time | 3 h |

| Purity (HPLC) | 99.1–99.2% |

Mechanistic Insights and Byproduct Management

Acid-Catalyzed Cyclization Dynamics

Methanesulfonic acid promotes both ring closure and methoxy group stabilization. Kinetic studies suggest a carbocation-mediated mechanism, where protonation of carbonyl oxygen initiates electrophilic aromatic substitution. Competing pathways leading to benz[a]anthracene derivatives are suppressed by maintaining reaction temperatures below 60°C and using polar aprotic solvents (e.g., DMF).

Analytical Characterization Data

Spectroscopic Properties

Industrial Scalability and Environmental Considerations

Large-scale production (patent data):

- Batch Size : 150–200 g per run

- Solvent Recovery : Ethyl acetate distillation (90% recovery)

- Waste Management : NaOH scrubbing of HBr byproducts

化学反応の分析

Types of Reactions: 2-Methoxychrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Environmental Studies

2-Methoxychrysene is utilized as a reference material for the quantification of PAHs in environmental samples. Its presence in soil and sediment samples aids researchers in assessing pollution levels and understanding the distribution of PAHs in different environments.

Key Applications:

- Reference Material: Used for calibrating instruments in environmental monitoring.

- Contamination Studies: Assists in evaluating PAH contamination in ecosystems, particularly in areas affected by industrial activities or oil spills.

Toxicology

Research into the toxicological effects of this compound has revealed its potential carcinogenic properties. Studies indicate that it can form DNA adducts, leading to mutations and cancer development.

Mechanisms of Action:

- DNA Interaction: The compound's metabolites bind to DNA, causing structural distortions that interfere with replication.

- Tumor Induction: Animal studies have demonstrated that exposure to this compound can lead to tumor formation, highlighting its role as a complete carcinogen when combined with promoters like tetradecanoyl phorbol acetate (TPA) .

Analytical Chemistry

In analytical chemistry, this compound is crucial for developing methods to detect and quantify PAHs. Its chemical properties allow for effective separation and identification using techniques such as gas chromatography (GC) and mass spectrometry (MS).

Applications:

- Method Development: Used in validating analytical methods for PAH detection.

- Sample Analysis: Facilitates the analysis of complex mixtures in environmental samples .

Data Tables

| Application Area | Specific Use | Techniques Involved |

|---|---|---|

| Environmental Studies | Reference for PAH quantification | GC-MS |

| Toxicology | Carcinogenicity studies | Animal testing, DNA adduct formation assays |

| Analytical Chemistry | Method validation for PAH detection | GC, HPLC |

Case Studies

- Tumor Induction in Animal Models :

- Ames Test for Mutagenicity :

- Environmental Persistence :

作用機序

2-Methoxychrysene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s toxicity by up-regulating cytochrome P450 enzymes, which enhance the formation of reactive metabolites. These metabolites generate reactive oxygen species (ROS) within tissues, potentially disrupting cellular processes and leading to toxic effects .

類似化合物との比較

Key Observations :

- Positional Isomerism : The position of the methoxy group significantly impacts reactivity and purification. 2-Methoxychrysene is more readily isolated via recrystallization, whereas 4-methoxychrysene requires chromatographic separation .

- Synthetic Flexibility : Reaction conditions (e.g., iodine vs. photochemical activation) influence isomer distribution, highlighting the role of steric and electronic effects in PAH synthesis .

Physicochemical Properties

- Spectral Data : Reference tables (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) provide critical ¹³C-NMR, IR, and mass spectrometry data for distinguishing positional isomers .

- Chromatographic Behavior : this compound exhibits distinct retention times compared to 4-methoxychrysene due to polarity differences, as inferred from purification challenges described in .

Toxicological and Environmental Considerations

- In contrast, methylated PAHs (e.g., 1- and 2-methylnaphthalene) have well-documented profiles, including respiratory and dermal toxicity .

Analytical and Industrial Relevance

- Analytical Methods : Techniques such as HPLC and GC-MS are essential for differentiating this compound from isomers, as highlighted by chromatographic purification steps . General guidance on substance identification in complex matrices (e.g., articles) also applies .

生物活性

2-Methoxychrysene (2-MC) is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). Its biological activity has garnered attention due to its potential carcinogenic properties and its interaction with biological systems. This article delves into the biological activity of this compound, examining its mutagenicity, carcinogenicity, and mechanisms of action, supported by case studies and research findings.

- Chemical Formula : C₁₉H₁₄

- Molecular Weight : 246.32 g/mol

- Structure : this compound features a methoxy group (-OCH₃) at the second position of the chrysene structure.

Mutagenicity and Carcinogenicity

Research has indicated that this compound exhibits mutagenic properties. A study assessing its reactivity with DNA bases demonstrated significant mutagenic activity toward Salmonella typhimurium strains, indicating its potential to form DNA adducts that could lead to mutations .

Case Study: Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as having limited evidence for carcinogenicity in experimental animals . In studies involving dermal applications in mice, there was a notable incidence of skin tumors, suggesting a correlation between exposure and tumor development. For example, in one study, a group of female SENCAR mice treated with 800 nmol of anthanthrene developed skin papillomas after subsequent exposure to TPA .

The biological activity of this compound is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the regulation of biological responses to environmental contaminants, including PAHs. The relative potency (REP) values for this compound have shown that it can induce luciferase activity in cell lines, indicating its capacity to activate AhR-mediated pathways .

Comparative Potency

A comparative analysis of various methylchrysenes reveals that this compound has a significant REP value, indicating its potency relative to other derivatives. For instance, during exposure studies, it was found that this compound exhibited higher efficacy compared to its parent compound chrysene and other methylated derivatives .

Summary Table of Biological Activities

| Compound | Mutagenicity (Revertants/nmol) | Carcinogenicity Evidence | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (up to 6700) | Limited | AhR activation |

| 3-Methylchrysene | Moderate | Established | AhR activation |

| Chrysene | Low | Established | Minimal AhR activation |

Experimental Studies

- Study on Skin Tumor Promotion : In a study where SENCAR mice were treated with various doses of this compound, a dose-dependent increase in skin tumor incidence was observed. The highest doses resulted in over 90% tumor formation after prolonged exposure .

- DNA Reactivity Assessment : Research indicated that the enantiomers of this compound formed DNA adducts at significant rates, correlating with their mutagenic potential. The study highlighted that specific structural features influenced their reactivity with DNA bases .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-Methoxychrysene?

Methodological Answer:

To optimize synthesis, adopt a factorial design to test variables (e.g., reaction temperature, solvent polarity, and catalyst loading). Use control experiments to isolate the effects of each variable. Characterize intermediates and final products via spectroscopic methods (e.g., H/C NMR, high-resolution mass spectrometry) to confirm structural fidelity. For reproducibility, document purification steps (e.g., column chromatography gradients) and yield calculations in triplicate .

Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

Methodological Answer:

Combine chromatographic separation (HPLC or GC) with mass spectrometry for specificity. Validate methods using spike-and-recovery experiments in representative matrices (e.g., environmental samples or biological fluids). Calibration curves should span the expected concentration range, with limits of detection (LOD) and quantification (LOQ) calculated per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How should researchers resolve contradictory data on the genotoxicity of this compound across studies?

Methodological Answer:

Conduct a systematic review to identify confounding variables (e.g., exposure duration, metabolic activation systems in vitro). Apply meta-analysis to quantify heterogeneity using metrics like . If heterogeneity exceeds 50%, perform subgroup analyses (e.g., species-specific responses) or sensitivity testing (e.g., excluding low-quality studies). Validate findings via dose-response assays in standardized models (e.g., Ames test + S9 mix) .

Advanced: What computational approaches are suitable for modeling the metabolic pathways of this compound?

Methodological Answer:

Use density functional theory (DFT) to predict methoxy group reactivity and potential epoxidation sites. Pair with molecular dynamics simulations to assess binding affinities to cytochrome P450 isoforms. Validate predictions using in vitro microsomal assays and LC-MS/MS to detect metabolites. Cross-reference results with databases like PubChem Pathway to identify conserved metabolic networks .

Advanced: How can researchers ensure reproducibility in studies investigating this compound’s environmental persistence?

Methodological Answer:

Adopt standardized protocols for sample collection (e.g., EPA Method 8270 for PAHs) and degradation studies (e.g., OECD 307 for soil half-life). Report environmental parameters (pH, organic carbon content) and use positive/negative controls (e.g., anthracene as a stable reference). Publish raw data and analytical parameters in supplementary materials to enable replication .

Basic: What are critical considerations when designing in vivo exposure studies for this compound?

Methodological Answer:

Define endpoints (e.g., tumor incidence, oxidative stress markers) a priori and select appropriate model organisms (e.g., rodents for carcinogenicity, zebrafish for developmental toxicity). Use randomized block designs to control for litter or cage effects. Include sham-exposed controls and blinded scoring to mitigate bias. Adhere to ARRIVE guidelines for reporting animal studies .

Advanced: How can researchers validate novel detection methods for this compound in interdisciplinary studies?

Methodological Answer:

Perform cross-validation with orthogonal techniques (e.g., immunoassays vs. LC-MS). Assess inter-laboratory reproducibility via round-robin testing. Use certified reference materials (CRMs) where available, or synthesize in-house standards with ≥95% purity confirmed by orthogonal methods (e.g., NMR + elemental analysis) .

Advanced: What strategies address mechanistic uncertainties in this compound’s receptor-mediated toxicity?

Methodological Answer:

Employ competitive binding assays (e.g., fluorescence polarization) to identify aryl hydrocarbon receptor (AhR) interactions. Use CRISPR-edited cell lines (e.g., AhR-knockout) to isolate receptor-specific effects. Complement with transcriptomic profiling (RNA-seq) to map downstream pathways. Triangulate findings with structural analogs to infer structure-activity relationships .

Advanced: How should meta-analyses account for publication bias in this compound risk assessments?

Methodological Answer:

Construct funnel plots to visualize asymmetry and apply Egger’s regression test. If bias is detected, adjust using trim-and-fill analysis. Include grey literature (e.g., conference abstracts, theses) and pre-registered studies to mitigate the "file drawer" effect. Transparency in inclusion/exclusion criteria is critical .

Basic: What are best practices for establishing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Synthesize analogs with systematic substitutions (e.g., methoxy position, halogenation). Test all compounds in parallel assays (e.g., cytotoxicity, ROS generation) under identical conditions. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。